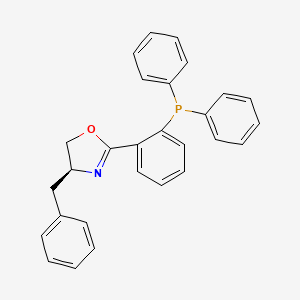
(S)-4-ベンジル-2-(2-(ジフェニルホスフィノ)フェニル)-4,5-ジヒドロオキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound features a unique structure that combines a phosphine group with an oxazoline ring, making it highly effective in various catalytic processes. Its chiral nature allows it to induce enantioselectivity in reactions, which is crucial for producing optically pure compounds in pharmaceuticals and fine chemicals.
科学的研究の応用
(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
作用機序
Target of Action
Compounds with similar structures, such as diphosphines, are known to act as ligands in inorganic and organometallic chemistry . They are identified by the presence of two phosphino groups linked by a backbone, and are usually chelating .
Mode of Action
It’s worth noting that diphosphines, which share structural similarities with this compound, are often used as bidentate ligands in catalysis . They can bind to a metal atom at two points, forming a five-membered ring, which can result in different coordination geometries and catalytic behavior .
Biochemical Pathways
Similar compounds have been used to prepare sulfide-capped triruthenium hydrido clusters, which are employed as catalysts for asymmetric hydrogenation of tiglic acid .
Pharmacokinetics
The compound’s thermal and morphological stability is improved due to the substitution with electron-withdrawing diphenylphosphine oxide (dppo) moieties .
Result of Action
Similar compounds have been used in the preparation of catalysts for asymmetric hydrogenation .
Action Environment
The compound’s thermal and morphological stability is improved due to the substitution with electron-withdrawing dppo moieties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions. This step often requires the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Introduction of the Phosphine Group: The diphenylphosphino group is introduced through a nucleophilic substitution reaction. This involves reacting the oxazoline intermediate with a diphenylphosphine reagent, such as chlorodiphenylphosphine, in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of (S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazoline ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile, reacting with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Amines
Substitution: Alkylated or acylated derivatives
類似化合物との比較
Similar Compounds
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A diphosphine ligand with a similar structure but lacking the oxazoline ring.
Xantphos: Another diphosphine ligand with a larger bite angle, used in similar catalytic applications.
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.
Uniqueness
(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is unique due to its combination of a chiral oxazoline ring and a diphenylphosphine group. This dual functionality allows it to induce high levels of enantioselectivity in catalytic reactions, making it highly valuable in the synthesis of optically pure compounds. Its structure also provides flexibility in coordination, enabling it to form stable complexes with various metal centers.
特性
IUPAC Name |
[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKBZZCPBWBSKT-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














